Ethyl 3-(methylthio)propionate

Catalog No.
S600534
CAS No.
13327-56-5
M.F
C6H12O2S
M. Wt
148.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(methylthio)propionate

CAS Number

13327-56-5

Product Name

Ethyl 3-(methylthio)propionate

IUPAC Name

ethyl 3-methylsulfanylpropanoate

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

InChI

InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3

InChI Key

YSNWHRKJEKWJNY-UHFFFAOYSA-N

SMILES

CCOC(=O)CCSC

solubility

1 mL in 1 mL 95% alcohol (in ethanol)

Canonical SMILES

CCOC(=O)CCSC

The exact mass of the compound Ethyl 3-(methylthio)propionate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 ml in 1 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165650. It belongs to the ontological category of methyl sulfide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl 3-(methylthio)propionate is a high-impact sulfur-containing ester widely procured for complex flavor and fragrance formulations, particularly those requiring tropical (pineapple) or savory (roasted sesame) notes . With a boiling point of 197 °C and a closed-cup flash point of 81 °C, this thioether ester offers a stable, combustible-liquid profile suitable for industrial scale-up and high-temperature processing . Unlike free thiols, the blocked methylthio group provides inherent oxidative stability, making it a reliable precursor and additive in both alcoholic matrices and thermally processed goods where consistent organoleptic performance and strict shelf-life stability are critical purchasing criteria .

Attempting to substitute Ethyl 3-(methylthio)propionate with its closest analog, Methyl 3-(methylthio)propionate, or with free-thiol equivalents like Ethyl 3-mercaptopropionate, introduces severe formulation and handling risks. The methyl ester possesses a lower flash point (72 °C vs 81 °C) and higher volatility, which alters release kinetics during thermal processing and necessitates stricter bulk storage flammability compliance , . Conversely, substituting with free thiols introduces reactive sulfhydryl groups that are highly prone to oxidative dimerization into disulfides, rapidly degrading the intended flavor profile and shortening shelf life. Procurement must prioritize the exact ethyl thioether structure to guarantee thermal retention, oxidative stability, and regulatory handling safety.

Thermal Retention and Handling Safety via Flash Point Differentiation

In bulk procurement and thermal processing, the volatility profile of the ester dictates both handling protocols and formulation retention. Ethyl 3-(methylthio)propionate exhibits a flash point of 81 °C and a boiling point of 197 °C . In contrast, its closest homolog, Methyl 3-(methylthio)propionate, has a flash point of 72 °C and a boiling point of approximately 180 °C . This 9 °C differential shifts the ethyl ester into a more favorable combustible liquid category, reducing stringent flammability controls during transport and storage. Furthermore, the higher boiling point ensures reduced evaporative loss during high-temperature manufacturing processes such as baking or distillation [1].

Evidence DimensionFlash Point and Boiling Point
Target Compound DataFlash point 81 °C; Boiling point 197 °C
Comparator Or BaselineMethyl 3-(methylthio)propionate (Flash point 72 °C; Boiling point ~180 °C)
Quantified Difference+9 °C higher flash point; ~17 °C higher boiling point
ConditionsStandard atmospheric pressure and closed-cup flash point testing

Procuring the ethyl ester reduces bulk storage compliance costs and improves flavor retention yields in thermally processed applications.

Oxidative Stability and Shelf-Life Consistency in Aqueous/Alcoholic Matrices

The chemical stability of the sulfur moiety is a primary driver for selecting Ethyl 3-(methylthio)propionate over free-thiol alternatives like Ethyl 3-mercaptopropionate. The thioether (sulfide) linkage in the target compound is highly resistant to autoxidation. In contrast, free thiols rapidly oxidize to form disulfides in the presence of oxygen and transition metal trace contaminants, leading to a drastic shift in odor profile (from fruity/sulfurous to harsh/rubbery) and a reduction in active concentration. The blocked methylthio structure ensures near 100% stability against oxidative dimerization over standard shelf-life evaluations in aqueous or alcoholic flavor emulsions.

Evidence DimensionOxidative Dimerization Potential
Target Compound Data0% disulfide formation (stable thioether)
Comparator Or BaselineEthyl 3-mercaptopropionate (rapid oxidation to disulfides)
Quantified DifferenceComplete elimination of oxidative dimerization pathways
ConditionsAerobic storage in aqueous/alcoholic formulation matrices

Buyers formulating long shelf-life beverages or fragrances must select the thioether to prevent unpredictable organoleptic degradation over time.

Flavor Dilution (FD) Factor and Matrix Impact in Complex Spirits

In complex alcoholic matrices such as roasted sesame flavor Baijiu, trace sulfur compounds dictate the core aromatic signature. Ethyl 3-(methylthio)propionate is identified as a critical impact odorant due to its high Flavor Dilution (FD) factor and extremely low odor threshold[1]. Compared to generic fruity esters like ethyl hexanoate, which provide broad background sweetness, the specific methylthio substitution imparts a targeted roasted/tropical depth that cannot be replicated by non-sulfur esters. Its specific partition coefficient ensures optimal release kinetics from ethanol-water mixtures, maintaining the characteristic aroma profile at parts-per-billion (ppb) concentrations[1].

Evidence DimensionAromatic Impact and Matrix Release
Target Compound DataHigh FD factor at trace (ppb) concentrations
Comparator Or BaselineNon-sulfur esters (e.g., ethyl propionate)
Quantified DifferenceOrders of magnitude lower odor threshold for roasted/sulfurous notes
ConditionsHeadspace solid-phase microextraction (HS-SPME) in 40-50% ethanol matrices

Procuring this specific thioether ester allows formulators to achieve high-impact sensory profiles at minimal dosing levels, optimizing raw material costs.

High-Temperature Baked Goods Formulation

Due to its 197 °C boiling point and superior thermal retention compared to methyl esters, it is the preferred sulfur-ester for baked food flavorings requiring persistent pineapple or savory notes [1].

Long Shelf-Life Beverage and Spirit Production

Its oxidative stability (lack of free thiol groups) makes it ideal for complex alcoholic matrices like sesame flavor Baijiu, where it maintains a consistent flavor profile without degrading into disulfides over extended aging [2].

Industrial Fragrance Compounding

The 81 °C flash point provides a safer handling profile for large-scale fragrance compounding facilities, reducing the regulatory and safety overhead associated with highly flammable lower-molecular-weight sulfur compounds .

Physical Description

colourless to pale yellow liquid with onion-like, fruity, sweet odou

XLogP3

1.1

Density

1.030-1.035

UNII

1AVT374NII

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 165 of 170 companies (only ~ 2.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

13327-56-5

Wikipedia

Ethyl 3-methylthiopropionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Propanoic acid, 3-(methylthio)-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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